2,4,5-Trifluorobenzimidamide
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Overview
Description
2,4,5-Trifluorobenzimidamide is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of three fluorine atoms attached to a benzimidamide core, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzimidamide typically involves the introduction of fluorine atoms into the benzimidamide structure. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,4,5-trifluoronitrobenzene, is reacted with an amine under specific conditions to yield the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and increased yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorobenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorobenzimidazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4,5-Trifluorobenzimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorobenzimidamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the presence of the benzimidamide core allows for interactions with nucleic acids, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
- 2,4,5-Trifluorobenzonitrile
- 2,4,5-Trifluorobenzamide
- 2,4,5-Trifluorobenzylamine
Comparison: Compared to these similar compounds, 2,4,5-Trifluorobenzimidamide is unique due to the presence of the amide group, which can participate in hydrogen bonding and other interactions. This feature enhances its reactivity and potential applications in various fields. Additionally, the trifluoromethyl group provides increased stability and lipophilicity, making it a valuable compound for medicinal chemistry and material science.
Properties
IUPAC Name |
2,4,5-trifluorobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H3,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGCBKPKCDTSGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287903 |
Source
|
Record name | 2,4,5-Trifluorobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764648-43-3 |
Source
|
Record name | 2,4,5-Trifluorobenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764648-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trifluorobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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